molecular formula C5H5NO2S B12859442 5-Mercaptofuran-2-carboxamide

5-Mercaptofuran-2-carboxamide

Cat. No.: B12859442
M. Wt: 143.17 g/mol
InChI Key: SBRFDPICFBZQOY-UHFFFAOYSA-N
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Description

5-Mercaptofuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a mercapto group (-SH) and a carboxamide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercaptofuran-2-carboxamide typically involves the introduction of a mercapto group and a carboxamide group onto a furan ring. One common method is the reaction of furan-2-carboxylic acid with thiourea under acidic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Mercaptofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-Mercaptofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-Mercaptofuran-2-carboxamide involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    5-Bromofuran-2-carboxamide: Contains a bromine atom instead of a mercapto group, leading to different reactivity and applications.

    Furan-2-carboxylic acid: The precursor to 5-Mercaptofuran-2-carboxamide, lacking both the mercapto and carboxamide groups.

Uniqueness

This compound is unique due to the presence of both the mercapto and carboxamide groups, which confer distinct chemical reactivity and biological activity. The mercapto group allows for covalent interactions with thiol-containing biomolecules, while the carboxamide group enhances the compound’s solubility and binding affinity to various targets.

Properties

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

5-sulfanylfuran-2-carboxamide

InChI

InChI=1S/C5H5NO2S/c6-5(7)3-1-2-4(9)8-3/h1-2,9H,(H2,6,7)

InChI Key

SBRFDPICFBZQOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)S)C(=O)N

Origin of Product

United States

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